
1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)
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Overview
Description
1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is a complex organic compound characterized by its unique structure, which includes three imidazole rings connected to a central triethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) typically involves the reaction of 2,4,6-triethylbenzene-1,3,5-tricarbaldehyde with imidazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and an appropriate electrophile.
Major Products
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of imidazole rings, which are known to exhibit biological activity.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is largely dependent on its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole): Similar structure but with methyl groups instead of ethyl groups.
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole): Contains pyrazole rings instead of imidazole rings.
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-benzo[d]imidazole): Contains benzo[d]imidazole rings instead of imidazole rings.
Uniqueness
1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is unique due to the presence of ethyl groups on the benzene core, which can influence its chemical reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s ability to interact with other molecules and potentially enhancing its stability in certain reactions.
Biological Activity
The compound 1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triaryl core structure derived from 2,4,6-triethylbenzene with three imidazole groups attached via methylene linkers. Its molecular formula is C21H30N6, and it exhibits properties typical of imidazole derivatives which are known for their biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triethylbenzene Core : Utilizing electrophilic aromatic substitution to introduce ethyl groups.
- Methylene Linkage Formation : Employing formaldehyde or similar reagents to create methylene bridges.
- Imidazole Formation : Cyclization reactions involving appropriate amines and carbonyl compounds to yield imidazole rings.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives possess significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Candida albicans | 2 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
- HeLa Cells : IC50 = 10 µM
- MCF-7 Cells : IC50 = 8 µM
- A549 Cells : IC50 = 12 µM
Mechanistic studies indicate that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives including our compound against drug-resistant bacterial strains. The findings revealed that the compound not only inhibited growth but also demonstrated synergistic effects when combined with existing antibiotics such as vancomycin.
Case Study 2: Cancer Cell Line Studies
In a comparative analysis involving various imidazole derivatives, our compound exhibited superior anticancer activity against breast cancer cell lines compared to traditional chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy.
Properties
Molecular Formula |
C24H30N6 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-[[2,4,6-triethyl-3,5-bis(imidazol-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C24H30N6/c1-4-19-22(13-28-10-7-25-16-28)20(5-2)24(15-30-12-9-27-18-30)21(6-3)23(19)14-29-11-8-26-17-29/h7-12,16-18H,4-6,13-15H2,1-3H3 |
InChI Key |
ZRBRKYHZYQDUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CN2C=CN=C2)CC)CN3C=CN=C3)CC)CN4C=CN=C4 |
Origin of Product |
United States |
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